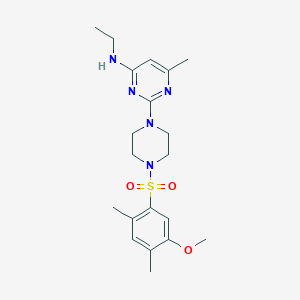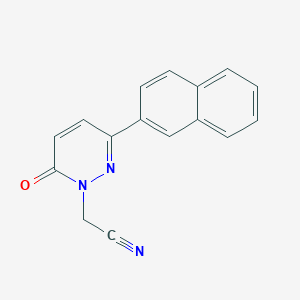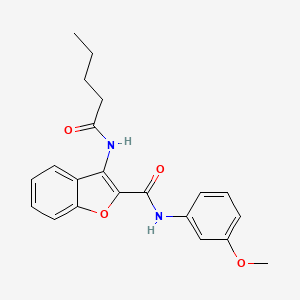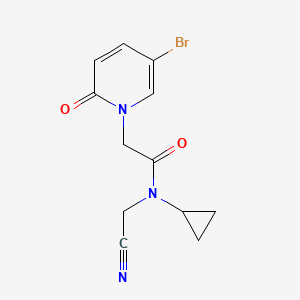![molecular formula C16H15ClN4O4S B2745098 Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate CAS No. 401841-78-9](/img/structure/B2745098.png)
Methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(2-chlorophenyl)acetate” is a chemical compound with the empirical formula C9H9ClO2 . It’s provided by Sigma-Aldrich and Thermo Scientific Chemicals for early discovery researchers .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(2-chlorophenyl)acetate” can be represented by the SMILES string O=C(OC)CC(C=CC=C1)=C1Cl .
Physical And Chemical Properties Analysis
“Methyl 2-(2-chlorophenyl)acetate” is a solid compound . It has a molecular weight of 184.62 . The refractive index is between 1.5240 to 1.5260 at 20°C, 589 nm .
Applications De Recherche Scientifique
Gas Sensor Development
The compound has been referenced in the context of gas sensor platforms, particularly for the detection of ammonia and nitrogen dioxide . These sensors are crucial for environmental monitoring and industrial safety. The use of such compounds in capacitive coupled field effect transistors represents a significant advancement in the field of gas detection.
Drug Repurposing
In the pharmaceutical industry, the compound is part of a broader discussion on computer-aided drug repurposing . This involves associating drugs, targets, and clinical outcomes into an integrated network to identify new uses for existing drugs, which can significantly accelerate the development of new therapies.
Photocatalysis
Research has indicated the potential use of related compounds in the field of photocatalysis . This application is vital for environmental remediation and sustainable energy production, where such compounds can be used to catalyze reactions under light irradiation, breaking down pollutants or generating fuels from simple molecules.
Antimicrobial Applications
The compound’s derivatives have been studied for their antimicrobial properties . This is particularly relevant in the development of new treatments for infectious diseases, where resistance to existing antibiotics is a growing concern.
Synthesis of Bioactive Molecules
Indole derivatives, which share a structural similarity with the compound , are significant in synthesizing bioactive molecules . These molecules have applications ranging from cancer treatment to the management of various disorders, highlighting the compound’s role in medicinal chemistry.
Biological Potential of Indole Derivatives
The compound’s structure is closely related to indole derivatives, which have been extensively reviewed for their biological potential . These derivatives exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties, making them valuable in drug discovery and development.
Safety and Hazards
Propriétés
IUPAC Name |
methyl 2-[7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O4S/c1-20-13-12(14(23)19-15(20)24)21(7-9-5-3-4-6-10(9)17)16(18-13)26-8-11(22)25-2/h3-6H,7-8H2,1-2H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSWYXLTHAHNGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)OC)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-{7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-1,3,7-trihydropurin-8-ylthio}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(cyanomethyl)-N-propyl-2-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B2745021.png)

![3-benzyl-8-(2,3-dimethylphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2745023.png)
![7-Amino-5-oxa-6-azaspiro[2.4]hept-6-en-4-one](/img/structure/B2745026.png)


![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2745032.png)
![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide](/img/structure/B2745033.png)


![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2745037.png)